
3,4-dihydro-2H-chromen-3-ylmethanol
Overview
Description
3,4-Dihydro-2H-chromen-3-ylmethanol: is an organic compound belonging to the class of chromenes Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of a hydroxymethyl group attached to the third carbon of the chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-dihydro-2H-chromen-3-ylmethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dihydro-2H-chromen-3-one, which serves as the precursor.
Reduction: The ketone group in 3,4-dihydro-2H-chromen-3-one is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydroxymethylation: The hydroxyl group is then converted to a hydroxymethyl group through a hydroxymethylation reaction. This can be achieved using formaldehyde (HCHO) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions:
3,4-Dihydro-2H-chromen-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The hydroxymethyl group can be reduced to a methyl group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 3,4-Dihydro-2H-chromen-3-carboxylic acid.
Reduction: 3,4-Dihydro-2H-chromen-3-ylmethane.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for drug development and therapeutic applications:
- Antioxidant Properties : Chroman derivatives often demonstrate the ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anticancer Activity : Preliminary studies suggest that 3,4-dihydro-2H-chromen-3-ylmethanol can induce apoptosis and inhibit cell proliferation in cancer cells. This mechanism may involve modulation of cell cycle regulators and pro-apoptotic pathways .
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage. The presence of functional groups such as methylamino enhances interaction with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. For instance, it can be synthesized from phenolic precursors through cyclization reactions under acidic conditions. The development of derivatives with enhanced solubility or biological activity is an ongoing area of research .
Table 1: Summary of Biological Activities and Potential Applications
Case Studies
- Anticancer Research : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.
- Neuroprotection : In another investigation, the compound was tested for its neuroprotective effects against oxidative stress-induced neuronal injury. The findings revealed that treatment with this compound significantly reduced markers of oxidative damage in cultured neurons .
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-chromen-3-ylmethanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Chromene: The parent compound of 3,4-dihydro-2H-chromen-3-ylmethanol, lacking the hydroxymethyl group.
3,4-Dihydro-2H-chromen-3-one: The ketone precursor used in the synthesis of this compound.
3,4-Dihydro-2H-chromen-3-carboxylic acid: The oxidation product of this compound.
Uniqueness:
This compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties
Biological Activity
3,4-Dihydro-2H-chromen-3-ylmethanol is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 168.20 g/mol
- Structure : The compound features a chromene skeleton with a hydroxymethyl group, which is crucial for its biological activity.
Biological Activities
Research has identified several key biological activities associated with this compound:
1. Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness has been compared to established antibiotics, indicating potential for development into new antimicrobial agents.
2. Anticancer Activity
In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it activates caspases and modulates cell survival pathways, making it a candidate for anticancer drug development .
3. Anti-inflammatory Effects
Preclinical trials have demonstrated that the compound possesses anti-inflammatory properties. It significantly reduces edema in animal models, suggesting its potential use in treating inflammatory diseases.
4. Analgesic Activity
The compound has shown analgesic effects comparable to standard pain relief medications in rodent models. This was assessed using established pain models such as the hot plate and acetic acid-induced writhing tests .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets involved in cell signaling pathways related to inflammation and cancer progression.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 4-Hydroxycoumarin + Aldehyde | Acid catalyst | Moderate to high |
This method allows for the efficient production of the compound with good yields .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Mechanisms
Research explored the anticancer mechanisms of this compound on various cancer cell lines. The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways and indicating its potential as an anticancer therapeutic .
Research Findings
Recent literature highlights several critical findings regarding the biological activity of this compound:
- Antiviral Potential : Some studies suggest that derivatives similar to this compound may inhibit viral replication processes.
- Cytotoxicity : The compound has shown selective toxicity towards cancer cells while sparing normal cells.
- Mechanistic Insights : Investigations into its mechanism of action reveal interactions with specific biological targets involved in signaling pathways related to inflammation and cancer progression .
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDSWAQIQZFOLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383682 | |
Record name | 3,4-dihydro-2H-chromen-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76727-28-1 | |
Record name | 3,4-dihydro-2H-chromen-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What does the research tell us about how (3R)-3,4-dihydro-2H-chromen-3-ylmethanol interacts with the HIV-1 IN core domain?
A1: The research paper titled "HIV-1 IN core domain in complex with (3R)-3,4-dihydro-2H-chromen-3-ylmethanol" [] focuses on the structural analysis of the interaction. It presents the crystallographic structure of the HIV-1 integrase (IN) core domain bound to the compound (3R)-3,4-dihydro-2H-chromen-3-ylmethanol. This structural information provides valuable insights into the binding mode of the compound within the active site of the enzyme. Understanding this interaction at a molecular level is crucial for developing antiviral drugs targeting HIV-1 integrase.
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